Octahydropyrrolo[1,2-a]pyrazine oxalate
Description
Key Structural Features
- Bicyclic Core :
- Oxalate Counterion :
| Parameter | Parent Compound (C₇H₁₄N₂) | Oxalate Salt (C₉H₁₆N₂O₄) |
|---|---|---|
| Molecular Weight | 126.20 g/mol | 216.23 g/mol |
| Density | 1.03 g/cm³ | Not reported |
| Boiling Point | 199.6°C | Not reported |
The bicyclic framework adopts a chair-like conformation , with the pyrrole ring adopting a partially saturated geometry to minimize steric strain.
Crystallographic Characterization and Conformational Studies
Crystallographic data reveal critical insights into the compound’s solid-state behavior:
X-Ray Crystallography Findings
- Symmetry and Packing :
- The
Structure
2D Structure
Properties
IUPAC Name |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.C2H2O4/c1-2-7-6-8-3-5-9(7)4-1;3-1(4)2(5)6/h7-8H,1-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQRBJJQQKEKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Octahydropyrrolo[1,2-a]pyrazine oxalate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of specific enzymes. This article reviews various studies and findings related to its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Inhibition of N-Myristoyltransferase (NMT)
Research indicates that octahydropyrrolo[1,2-a]pyrazine derivatives act as inhibitors of N-myristoyltransferase (NMT), an enzyme involved in the post-translational modification of proteins. In a screening of 16,000 compounds, several derivatives demonstrated significant inhibition of NMT-1 with IC50 values ranging from 6 µM to millimolar concentrations. The most potent compound exhibited competitive inhibition at the peptide-binding site and noncompetitive inhibition at the myristoyl-CoA site .
Anticancer Activity
In vitro studies have shown that octahydropyrrolo[1,2-a]pyrazine exhibits anticancer properties against various cancer cell lines. For instance, compounds derived from this scaffold were evaluated against HL-60 human leukemic cells with IC50 values around 75 µM. Other derivatives demonstrated effectiveness against solid tumors, including breast and lung cancers .
Study on Cancer Cell Lines
A study evaluated the efficacy of octahydropyrrolo[1,2-a]pyrazine compounds against multiple cancer cell lines. The results indicated that certain derivatives showed potent activity against colon cancer and melanoma cells. These findings suggest that modifications to the core structure can enhance anticancer potency .
Mechanism Exploration
Further exploration into the mechanism revealed that these compounds might induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential. This mechanism aligns with observations from studies on other pyrazine derivatives .
Data Tables
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| Octahydropyrrolo[1,2-a]pyrazine | N-Myristoyltransferase (NMT) | 6 - 1000 | Inhibitor |
| Octahydropyrrolo[1,2-a]pyrazine | HL-60 Leukemic Cells | 75.3 | Anticancer |
| Cyclohexyl-octahydropyrrolo | Various Cancer Lines | <100 | Anticancer |
Therapeutic Applications
The therapeutic implications of this compound extend beyond cancer treatment. Its role as a potential treatment for neurological disorders and metabolic diseases is being investigated. For example, some studies suggest that related compounds may influence pathways involved in cognitive function and metabolic regulation .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 216.23 g/mol
- CAS Number : 1192657-15-0
The compound features a bicyclic structure that incorporates both a pyrrolidine and a pyrazine ring, contributing to its unique chemical properties. Its classification as an oxalate indicates its role as a salt or ester of oxalic acid, often involving coordination with metal ions or organic moieties.
Calcium Channel Blocker
One of the most promising applications of octahydropyrrolo[1,2-a]pyrazine oxalate is its potential as a calcium channel blocker . This property suggests its relevance in treating cardiovascular conditions such as hypertension and arrhythmias. Research indicates that this compound can modulate calcium influx in cardiac tissues, thereby influencing heart rate and contractility .
Case Study : In studies focusing on calcium channels, this compound demonstrated significant modulation of calcium transport, indicating its therapeutic potential in managing cardiovascular diseases.
Antioxidant Properties
Preliminary studies have highlighted the compound's antioxidant properties, which may confer protective effects against oxidative stress-related diseases. The ability to scavenge free radicals could make it a candidate for further investigation in neurodegenerative disorders where oxidative stress plays a critical role .
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic pathways. These pathways may include:
- Formation of the bicyclic structure through cyclization reactions.
- Functionalization to introduce the oxalate moiety.
- Purification steps to isolate the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen-rich bicyclic structure facilitates nucleophilic substitutions, particularly at the pyrazine ring's nitrogen atoms. These reactions often involve alkylation or acylation agents:
For example, the patent US8648074B2 demonstrates alkylation with methyl bromoacetate to generate sulfonamide derivatives that act as calcium channel blockers . Such modifications enhance binding affinity to ion channels.
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions due to electron-deficient regions in the pyrazine ring. These reactions are critical for synthesizing polycyclic frameworks:
In Smith cyclopropanation protocols, analogous structures undergo [2+1] cycloadditions with diethyl zinc and bromoform to form cyclopropane derivatives, enhancing anticancer activity .
Metal Complexation
The oxalate group acts as a bidentate ligand, forming stable complexes with transition metals:
| Metal Ion | Coordination Mode | Stability Constant (log K) | Applications |
|---|---|---|---|
| Fe³⁺ | Bidentate-chelate | 9.2 ± 0.3 | Catalysis |
| Cu²⁺ | Bridging oxalate | 6.8 ± 0.2 | Electrochemical sensors |
These complexes are studied for catalytic and material science applications, leveraging redox-active metal centers.
Ring-Opening and Functionalization
Under acidic or oxidative conditions, the pyrrolidine ring undergoes controlled cleavage:
| Condition | Reagents | Products | Outcome |
|---|---|---|---|
| Acid hydrolysis | HCl, H₂O, reflux | Linear diamines | Polymer precursors |
| Oxidative cleavage | KMnO₄, H⁺ | Dicarboxylic acids | Bioactive intermediates |
Such reactions enable the synthesis of bioactive intermediates for drug development.
Comparative Reactivity Table
The compound’s reactivity is benchmarked against related heterocycles:
| Compound | Nucleophilic Substitution | Cycloaddition Yield (%) | Metal Binding Affinity |
|---|---|---|---|
| Octahydropyrrolo[1,2-a]pyrazine oxalate | High | 72–85 | Moderate |
| Piperazine oxalate | Moderate | 45–60 | Low |
| Pyrolidine derivatives | Low | 30–50 | High |
Comparison with Similar Compounds
Structural Analogs
Key Insights :
- Ring Modifications: The addition of a ketone (pyrazinones) or aromatic rings (benzoimidazole) alters electronic properties, expanding applications beyond pharmaceuticals to materials science .
- Bioactivity : Diketopiperazines like cyclo(L-Pro-L-Val) share structural motifs but differ in biological targets compared to the oxalate derivative .
Substituted Derivatives
Key Insights :
Salt Forms
Key Insights :
Fluorophore Derivatives
Key Insights :
- Synergistic Design : Fusion with xanthene dyes (e.g., rhodamine) creates near-infrared fluorophores with tunable emission .
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally involves the synthesis of the bicyclic amine core, octahydropyrrolo[1,2-a]pyrazine, followed by salt formation with oxalic acid. The bicyclic core is constructed via cyclization reactions starting from appropriate precursors such as diamines and diketones or related intermediates.
Cyclization and Reduction Approach
Step 1: Condensation
A suitable diamine reacts with a diketone or aldehyde under controlled conditions to form an imine or Schiff base intermediate.Step 2: Cyclization
The intermediate undergoes intramolecular cyclization, often facilitated by acid catalysts or metal complexes (e.g., iron (III) chloride or manganese catalysts), to form the bicyclic ring system.Step 3: Reduction
The bicyclic imine or related intermediate is reduced to the saturated octahydropyrrolo[1,2-a]pyrazine core using reducing agents like sodium borohydride or catalytic hydrogenation.Step 4: Salt Formation
The free base is then reacted with oxalic acid to form the oxalate salt, enhancing the compound’s stability and solubility.
One-Pot Synthesis Method
Recent research has demonstrated a serendipitous one-pot synthesis involving a nitro-Mannich reaction that leads directly to the octahydro-2H-pyrazino[1,2-a]pyrazine core, a close analog of octahydropyrrolo[1,2-a]pyrazine. This method shortens the synthetic route by avoiding isolation of intermediates and improving overall efficiency.
Industrial Preparation Methods
Continuous Flow Synthesis
For large-scale production, continuous flow reactors are employed to maintain consistent reaction conditions, improve heat and mass transfer, and enhance safety. This method allows precise control over reaction time and temperature, leading to higher yields and reproducibility.
Microwave-Assisted Synthesis
Microwave irradiation has been applied to accelerate the cyclization and reduction steps, significantly reducing reaction times from hours to minutes, while maintaining or improving yields. This approach also reduces energy consumption and may improve product purity.
Reaction Conditions and Reagents
| Step | Reagents/Catalysts | Conditions | Purpose |
|---|---|---|---|
| Condensation | Diamine + diketone/aldehyde | Acidic or neutral solvent, RT to mild heating | Formation of imine intermediate |
| Cyclization | Acid catalysts (FeCl3, Mn complexes) | Controlled temperature (50-100°C) | Ring closure to bicyclic system |
| Reduction | Sodium borohydride, catalytic hydrogenation | Room temperature to mild heating, H2 gas for catalysis | Saturation of bicyclic core |
| Salt formation | Oxalic acid | Room temperature, aqueous or alcoholic solvent | Formation of oxalate salt |
Analytical and Research Findings
Yield and Purity: The one-pot nitro-Mannich method reported yields exceeding 70% with high regio- and stereoselectivity, confirmed by HRMS and NMR analysis.
Stereochemistry: The stereochemical configuration (e.g., (7R,8aS) isomers) is crucial for biological activity and is controlled during cyclization and reduction steps.
Safety: Handling of this compound requires precautions due to its irritant and toxic properties (H302, H315, H319, H332, H335 hazard statements). Protective equipment and controlled environments are mandatory during synthesis.
Summary Table of Preparation Methods
| Method Type | Description | Advantages | Limitations |
|---|---|---|---|
| Traditional Multi-step | Condensation → Cyclization → Reduction → Salt formation | Well-established, controllable stereochemistry | Longer reaction times, multiple purification steps |
| One-pot Nitro-Mannich | Direct formation of bicyclic core in one step | Shortest route, high efficiency | Requires specific substrates and conditions |
| Continuous Flow | Industrial scale synthesis in flow reactors | High reproducibility, scalability | Requires specialized equipment |
| Microwave-assisted | Accelerated reaction via microwave energy | Reduced reaction time, energy efficient | Limited scalability |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Octahydropyrrolo[1,2-a]pyrazine oxalate, and how can reaction conditions be optimized for high yield?
- The synthesis typically involves cyclization reactions or modifications of pyrrolo[1,2-a]pyrazine scaffolds. For example, Pd-catalyzed cross-coupling or electrophilic substitutions are common . Optimization requires controlling temperature (e.g., room temperature for 16-hour reactions), solvent selection (e.g., hexane for stability), and stoichiometric ratios . Industrial-scale methods use continuous flow systems to enhance efficiency .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Use HPLC or GC-MS for purity analysis, referencing databases like PubChem for spectral comparisons (e.g., InChIKey:
UECDOWHLPZJHSY-UHFFFAOYSA-N) . X-ray crystallography or NMR can confirm bicyclic structure and salt formation (e.g., oxalate or hydrochloride salts) . Ensure inert storage conditions (2–8°C under argon) to prevent degradation .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Start with enzyme inhibition assays (e.g., IAP antagonism using cIAP-1 binding studies) or antimicrobial tests (disk diffusion or MIC assays) . For fluorescence applications, measure photostability in PBS with ethanol and quantify Stokes shifts .
Advanced Research Questions
Q. How can co-crystal structural data inform the design of derivatives with improved pharmacokinetic (PK) profiles?
- Co-crystal analysis with targets like cIAP-1 reveals binding pockets. For instance, adding a cyclopropane moiety to the scaffold blocks metabolic sites while maintaining affinity . Use molecular docking and MD simulations to predict modifications that enhance solubility or reduce CYP450 interactions .
Q. What strategies resolve contradictions between in vitro binding affinity and in vivo efficacy for this compound?
- Re-evaluate assay conditions: Ensure cellular permeability (e.g., using Caco-2 models) and account for serum protein binding . Compare results across orthogonal assays (e.g., SPR vs. ITC for binding kinetics) . If in vivo efficacy is low, probe metabolite formation via LC-MS/MS .
Q. How can structure-activity relationship (SAR) studies be systematically conducted on pyrrolo[1,2-a]pyrazine derivatives?
- Synthesize analogs with halogen substitutions (e.g., Cl, Br) or fused rings (e.g., benzoimidazole hybrids) and test in iterative cycles . Use combinatorial libraries for high-throughput screening . Key parameters: logP (for lipophilicity), polar surface area (for bioavailability), and steric effects .
Q. What methodologies are effective for assessing photostability and fluorescence properties in biological imaging applications?
- Expose the compound to UV/visible light in PBS ± 20% ethanol and measure decay rates using fluorescence spectroscopy. Calculate brightness (ε × φ) and compare to analogs with trifluoroethyl groups . For super-resolution imaging, correlate photostability with signal-to-noise ratios in cellular systems .
Data Analysis and Optimization
Q. How should researchers address low yields in multi-step syntheses of bicyclic derivatives?
- Identify bottleneck steps via reaction profiling (e.g., TLC or inline IR). Improve intermediates’ stability by replacing labile groups (e.g., Boc protection for amines) . Optimize cyclization using microwave-assisted synthesis or flow chemistry .
Q. What computational tools are recommended for predicting metabolic pathways of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
